

Solubility Profile of 6,7-Dihydroquinolin-8(5H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6,7-Dihydroquinolin-8(5H)-one

Cat. No.: B1314719

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Abstract

This technical guide provides a focused overview of the solubility characteristics of **6,7-Dihydroquinolin-8(5H)-one**, a key synthetic intermediate in pharmaceutical research. Due to the limited availability of comprehensive public data, this document compiles the known quantitative solubility information and presents a detailed, generalized experimental protocol for determining thermodynamic solubility in organic solvents. The included methodologies and workflow diagrams are intended to empower researchers to systematically assess the solubility of this compound in solvent systems relevant to their specific applications, from chemical synthesis to drug formulation.

Introduction

6,7-Dihydroquinolin-8(5H)-one (CAS No. 56826-69-8) is a heterocyclic ketone and a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer agents.^[1] The solubility of this intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for process optimization, ensuring reproducibility, and successful drug development.

This guide summarizes the currently available quantitative solubility data for **6,7-Dihydroquinolin-8(5H)-one** and provides a standardized experimental protocol based on the highly reliable shake-flask method for researchers to generate further data.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for **6,7-Dihydroquinolin-8(5H)-one** is sparse. The data presented below is compiled from commercial supplier technical information and provides a baseline for solubility in a few common solvents.

Solvent	Abbreviation	Solubility (at ambient temperature)	Data Source
Dimethylformamide	DMF	30 mg/mL	Cayman Chemical[1]
Dimethyl sulfoxide	DMSO	30 mg/mL	Cayman Chemical[1]
Ethanol	EtOH	30 mg/mL	Cayman Chemical[1]
Phosphate-Buffered Saline (pH 7.2)	PBS	10 mg/mL	Cayman Chemical[1]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "gold standard" saturation shake-flask method for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent. This method is widely accepted for its reliability and accuracy.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment

- **6,7-Dihydroquinolin-8(5H)-one** (crystalline solid)
- High-purity organic solvents of interest
- Analytical balance
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Orbital shaker or rotator capable of constant agitation at a controlled temperature
- Syringe filters (e.g., 0.22 μm or 0.45 μm PTFE for organic solvents)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

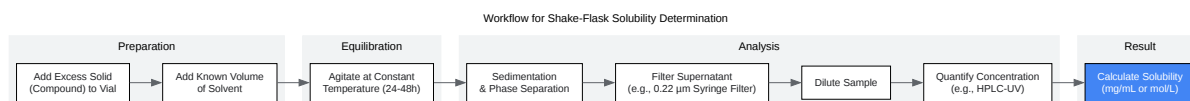
- **Preparation:** Add an excess amount of solid **6,7-Dihydroquinolin-8(5H)-one** to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg of solid in 1-2 mL of solvent).
- **Solvent Addition:** Accurately dispense a known volume of the selected organic solvent into the vial.
- **Equilibration:** Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.
- **Sample Collection:** Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved

particles. This step is critical to avoid overestimation of solubility.

- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of **6,7-Dihydroquinolin-8(5H)-one**. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination method.



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References

1. caymanchem.com [caymanchem.com]

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